N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide
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Overview
Description
N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
The synthesis of N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 3-chlorobenzyl chloride with 2-methoxypropylamine to form an intermediate, which is then reacted with thiophen-2-ylmethylamine. The final step involves the formation of the oxalamide linkage through the reaction with oxalyl chloride under controlled conditions .
Chemical Reactions Analysis
N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide can be compared with other similar compounds, such as:
Thiophene derivatives: These compounds share the thiophene ring structure and exhibit similar chemical reactivity and biological activities.
Chlorophenyl derivatives: Compounds with chlorophenyl groups often show similar substitution patterns and reactivity.
Oxalamide derivatives: These compounds have the oxalamide linkage, which is crucial for their stability and reactivity.
Properties
IUPAC Name |
N'-[2-(3-chlorophenyl)-2-methoxypropyl]-N-(thiophen-2-ylmethyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3S/c1-17(23-2,12-5-3-6-13(18)9-12)11-20-16(22)15(21)19-10-14-7-4-8-24-14/h3-9H,10-11H2,1-2H3,(H,19,21)(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOAGCPAATIJTMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NCC1=CC=CS1)(C2=CC(=CC=C2)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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